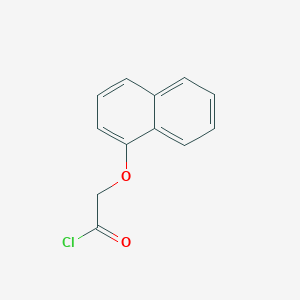

(1-Naphthyloxy)acetyl chloride

Vue d'ensemble

Description

“(1-Naphthyloxy)acetyl chloride” is a chemical compound with the molecular formula C12H9ClO2 . It has an average mass of 220.652 Da and a monoisotopic mass of 220.029114 Da . It is also known as acetyl chloride, (1-naphthalenyloxy)- .

Molecular Structure Analysis

The systematic name for “(1-Naphthyloxy)acetyl chloride” is (naphthalen-1-yloxy)acetyl chloride . The SMILES representation is c1ccc2c(c1)cccc2OCC(=O)Cl .Chemical Reactions Analysis

Acyl chlorides, such as “(1-Naphthyloxy)acetyl chloride”, are extremely reactive. They are susceptible to attack by nucleophiles, with the overall result being a replacement of the chlorine atom by something else . They can react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .Physical And Chemical Properties Analysis

“(1-Naphthyloxy)acetyl chloride” has a density of 1.3±0.1 g/cm3, a boiling point of 339.0±15.0 °C at 760 mmHg, a vapour pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 58.2±3.0 kJ/mol, a flash point of 125.6±20.8 °C, an index of refraction of 1.616, and a molar refractivity of 60.3±0.3 cm3 .Applications De Recherche Scientifique

Fluorescent Reagent Development

Organic Synthesis and Anti-inflammatory Activity

G. Sahin et al. (2001) conducted research on the synthesis of new compounds using 1-(1-naphthyloxy)acetyl derivatives, leading to the discovery of substances with significant anti-inflammatory activities. This work not only demonstrates the chemical versatility of (1-naphthyloxy)acetyl chloride in synthesizing a variety of biologically active compounds but also its potential in developing new anti-inflammatory drugs without significant side effects (G. Sahin et al., 2001).

Novel Heterocyclic Polyimides

S. Mallakpour et al. (2000) explored the use of 1-naphthylacetic acid, a related compound, to synthesize novel heterocyclic polyimides containing naphthalene moieties. These materials, produced via cycloaddition reactions, exhibit unique fluorescence properties and could have applications in creating advanced materials with specific photophysical behaviors. This research underscores the role of naphthalene derivatives in developing new polymeric materials with potential applications in electronics and materials science (S. Mallakpour et al., 2000).

Catalysis in Organic Reactions

A study by Yingying Luo et al. (2012) investigated the use of chloroaluminate ionic liquids in the acetylation of pyrene to 1-acetylpyrene, highlighting the role of (1-naphthyloxy)acetyl chloride derivatives in facilitating such reactions. This research demonstrates the compound's utility in enhancing the efficiency and environmental friendliness of organic synthesis processes (Yingying Luo et al., 2012).

Enzyme Inhibition for Therapeutic Applications

M. Abbasi et al. (2015) studied the enzyme inhibition activity of various sulfonamides derived from dagenan chloride, related to naphthylamine compounds. This work illustrates the potential of (1-naphthyloxy)acetyl chloride derivatives in the development of enzyme inhibitors with applications in treating inflammatory and diabetic conditions (M. Abbasi et al., 2015).

Mécanisme D'action

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

(1-Naphthyloxy)acetyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions . Acylation is a process where an acyl group is transferred to a substrate. In the case of (1-Naphthyloxy)acetyl chloride, the acyl group is (1-Naphthyloxy)acetyl. This compound can react with weak nucleophiles such as alcohols and water, leading to the formation of esters or other acylated products .

Safety and Hazards

Propriétés

IUPAC Name |

2-naphthalen-1-yloxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOORULWLQVVPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303442 | |

| Record name | (1-naphthyloxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Naphthyloxy)acetyl chloride | |

CAS RN |

2007-12-7 | |

| Record name | 2007-12-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-naphthyloxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

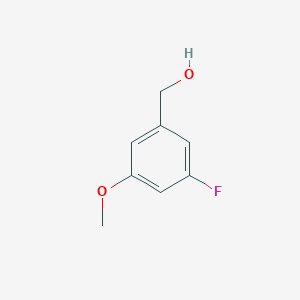

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)